molecular formula C5H2N2OS B6235541 4-formyl-1,3-thiazole-2-carbonitrile CAS No. 1824628-02-5

4-formyl-1,3-thiazole-2-carbonitrile

Cat. No. B6235541
CAS RN: 1824628-02-5
M. Wt: 138.1
InChI Key:
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Description

“4-formyl-1,3-thiazole-2-carbonitrile” is a chemical compound with the IUPAC name “2-formyl-1,3-thiazole-4-carbonitrile”. It has a molecular weight of 138.15 . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for “4-formyl-1,3-thiazole-2-carbonitrile” is 1S/C5H2N2OS/c6-1-4-3-9-5(2-8)7-4/h2-3H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .


Physical And Chemical Properties Analysis

“4-formyl-1,3-thiazole-2-carbonitrile” is a powder in its physical form . It has a molecular weight of 138.15 .

Scientific Research Applications

Medicinal Chemistry

Thiazole-based analogs, which include “4-formyl-1,3-thiazole-2-carbonitrile”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Applications

Thiazole derivatives have been synthesized and tested for anticancer activity against various human cancer cell lines . This makes “4-formyl-1,3-thiazole-2-carbonitrile” a potential candidate for anticancer research.

Antifungal Applications

Thiazole derivatives have also been used in the synthesis of antifungal agents . This suggests that “4-formyl-1,3-thiazole-2-carbonitrile” could be used in the development of new antifungal treatments.

Industrial Chemistry

Thiophene derivatives, including “4-formyl-1,3-thiazole-2-carbonitrile”, are utilized in industrial chemistry as corrosion inhibitors . This makes them valuable in maintaining the longevity and integrity of various industrial materials.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “4-formyl-1,3-thiazole-2-carbonitrile” could be used in the development of new semiconductor materials.

Organic Electronics

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . This indicates that “4-formyl-1,3-thiazole-2-carbonitrile” could be a key component in the future of organic electronics.

Antimicrobial Applications

Thiazole derivatives have shown antimicrobial properties . This suggests that “4-formyl-1,3-thiazole-2-carbonitrile” could be used in the development of new antimicrobial treatments.

Antiretroviral Applications

Thiazole derivatives have been used in the synthesis of antiretroviral agents . This suggests that “4-formyl-1,3-thiazole-2-carbonitrile” could be used in the development of new antiretroviral treatments.

Safety and Hazards

The safety information for “4-formyl-1,3-thiazole-2-carbonitrile” indicates that it is a hazardous compound. The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

Thiazoles, including “4-formyl-1,3-thiazole-2-carbonitrile”, are important heterocyclic compounds that exhibit a wide range of biological activities . Therefore, future research could focus on exploring the biological activities of “4-formyl-1,3-thiazole-2-carbonitrile” and its derivatives.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-formyl-1,3-thiazole-2-carbonitrile involves the reaction of 2-aminothiazole with chloroacetonitrile followed by oxidation of the resulting intermediate.", "Starting Materials": [ "2-aminothiazole", "chloroacetonitrile", "oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "Step 1: React 2-aminothiazole with chloroacetonitrile in the presence of a base (e.g. sodium hydroxide) to form 4-chloro-1,3-thiazole-2-carbonitrile intermediate.", "Step 2: Treat the intermediate with an oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite) to form 4-formyl-1,3-thiazole-2-carbonitrile product.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1824628-02-5

Molecular Formula

C5H2N2OS

Molecular Weight

138.1

Purity

95

Origin of Product

United States

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